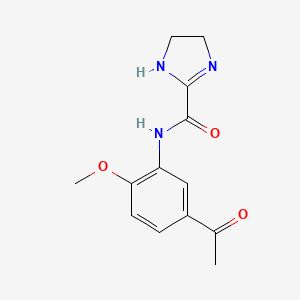

N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-8(17)9-3-4-11(19-2)10(7-9)16-13(18)12-14-5-6-15-12/h3-4,7H,5-6H2,1-2H3,(H,14,15)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIAHFBCFIJLRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=NCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-acetyl-2-methoxyaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the carbonyl group into alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acids, while reduction could produce imidazole-2-carbinols.

Scientific Research Applications

N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. This compound may also interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent effects, pharmacological activities, and synthesis methodologies.

Structural Analogues and Substituent Effects

Key Observations :

- Electron Effects : The acetyl group in the target compound may enhance metabolic stability compared to the chloro substituent in compound 3c, which could increase reactivity and toxicity .

- Solubility : The methoxy group in the target compound likely improves aqueous solubility relative to the lipophilic benzyl groups in xylariain D .

Pharmacological Activity

- Antitumor Activity : Compound 3c (thiazole derivative) exhibits potent activity (MG-MID = 9.01), outperforming 5-fluorouracil (MG-MID = 22.60) and cisplatin . The target compound’s acetyl and methoxy groups may modulate its mechanism of action, possibly affecting DNA intercalation or kinase inhibition pathways.

- Antimicrobial Activity : 5-Oxo-imidazole derivatives from show growth inhibition against microbes, suggesting that the target compound’s dihydroimidazole core could share similar interactions with microbial enzymes .

Biological Activity

N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features an imidazole ring, which is known for its pharmacological properties. The synthesis of N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide typically involves the reaction of 5-acetyl-2-methoxyphenol with appropriate imidazole derivatives under controlled conditions. The resulting product is characterized by various spectroscopic methods including NMR and IR spectroscopy to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various imidazole derivatives, including N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide. For instance, compounds with similar structures have shown significant antiproliferative effects against cancer cell lines such as MDA-MB-436 (breast cancer) and others. In vitro assays demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Table 1: Antiproliferative Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-436 | 2.57 | Induces apoptosis and cell cycle arrest |

| Compound B | HepG2 | 10.70 | Inhibits proliferation |

| N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide | MDA-MB-231 | TBD | TBD |

Anti-inflammatory Activity

Imidazole derivatives are also recognized for their anti-inflammatory properties. Preliminary studies indicate that N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide may exhibit similar effects by modulating inflammatory pathways, although specific data on this compound is still emerging.

The biological activity of N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide can be attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Molecular docking studies suggest that this compound may bind effectively to proteins involved in tumor growth and inflammation.

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the effects of several imidazole derivatives on MDA-MB-436 cells, demonstrating that compounds structurally related to N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide significantly inhibited cell growth and induced apoptosis through caspase activation.

- Inflammation Models : In animal models of inflammation, similar imidazole derivatives showed a reduction in edema and inflammatory markers when administered at specified doses, indicating potential therapeutic applications for inflammatory diseases.

Q & A

Advanced Research Question

- X-ray crystallography : Resolve absolute configuration using SHELXL refinement (e.g., C-3′ configuration in xylariain derivatives) .

- ECD and VCD : Match experimental spectra with density functional theory (DFT)-calculated models for chiral centers .

- NOE experiments : Detect spatial proximity of protons to confirm cis/trans isomerism in the imidazole ring .

What are the challenges in crystallizing this compound, and how do hydrogen bonding patterns inform crystal engineering?

Advanced Research Question

Crystallization challenges include polymorphism and solvent-dependent packing. Hydrogen bonding networks (e.g., N–H···O, C=O···H–N) dominate lattice stabilization:

- Graph set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict packing efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) promote single-crystal growth by stabilizing intermolecular interactions .

Case Study : In N-hydroxyimidazole derivatives, π-π stacking between aromatic rings and hydrogen bonds drive anisotropic crystal growth .

How do reaction conditions impact the regioselectivity of functional group installation (e.g., acetylation vs. methoxylation)?

Basic Research Question

Regioselectivity is controlled by:

- Electrophilic directing groups : Acetyl groups meta-direct electrophiles, while methoxy groups para-direct .

- Catalysts : Lewis acids (e.g., AlCl₃) enhance acetylation at the 5-position .

Experimental Optimization : - Use low-temperature conditions (–10°C) to minimize side reactions.

- Monitor regioselectivity via ¹H NMR (e.g., acetyl proton singlet at δ 2.5–2.7 ppm) .

What analytical techniques are critical for confirming the purity and identity of this compound?

Basic Research Question

- Elemental analysis : Validate C/H/N ratios (deviation ≤0.4%) .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 287–321) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

How can computational tools predict hydrogen bonding interactions in the solid state?

Advanced Research Question

- Mercury CSD : Analyze Cambridge Structural Database (CSD) entries to identify common hydrogen-bonding motifs in imidazole derivatives .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., % contribution of H···O/N interactions) .

- SHELXL refinement : Optimize hydrogen atom positions using riding models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.